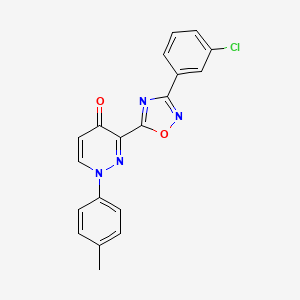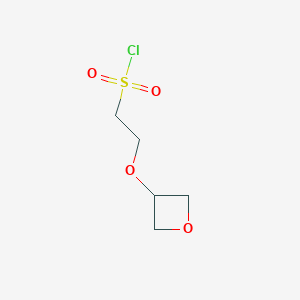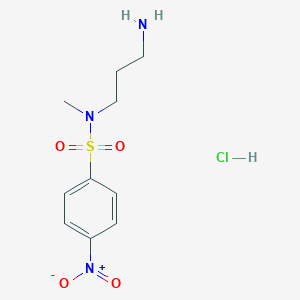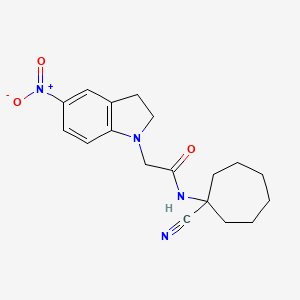![molecular formula C12H11NO5 B2454609 2-{[(5-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid CAS No. 505066-96-6](/img/structure/B2454609.png)
2-{[(5-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[(5-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid” is a complex organic molecule that likely belongs to the class of furan platform chemicals (FPCs) . FPCs are directly available from biomass and can be economically synthesized into a wide range of compounds .
Synthesis Analysis
The synthesis of related furan compounds has been reported in the literature. For instance, the synthesis of methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate has been achieved by copper-catalyzed reactions of furans with CCl4 and MeOH . Another study reported the production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarboxylic acid derivatives from precursor aldehydes .Chemical Reactions Analysis
The compound is likely to participate in a variety of chemical reactions due to the presence of the furan ring, carbonyl group, amino group, and carboxylic acid group. Furan compounds can undergo a variety of reactions, including nucleophilic substitutions, additions, and cycloadditions . The carbonyl group can undergo nucleophilic addition reactions, and the amino group can participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. Furan compounds generally have low melting points and are soluble in common organic solvents . The presence of the carboxylic acid group would likely make the compound acidic .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- The compound is used in synthesizing heterocyclic compounds like 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. These syntheses involve arylating furan-2-carboxylic acid or its methyl ester, leading to various pharmacologically relevant structures (Gorak et al., 2009).
Biological Activity Studies
- Derivatives of this compound have been investigated for biological activities, including cytotoxicity against cancer cell lines and antibacterial properties. Specific derivatives demonstrate potent activity against cell lines like HeLa, HepG2, and Vero, as well as Gram-positive and Gram-negative bacteria (Phutdhawong et al., 2019).
Furan Ring Stability and Fragmentation
- Research on carboxylation of furan rings, like in the given compound, shows that it enhances the fragmentation of the furan upon resonant electron attachment. This is crucial for understanding the chemical behavior of such compounds in various conditions (Zawadzki et al., 2020).
Antimycobacterial Agents
- Some derivatives of furan-2-carboxylic acids, similar in structure to the given compound, have shown promise as new classes of antimycobacterial agents. Their ability to interfere with iron homeostasis makes them significant in medical research (Mori et al., 2022).
Central Nervous System Effects
- Certain furan-3-carboxylic acid derivatives exhibit pharmacological effects on the central nervous system, displaying properties like antinociception in mice, which is relevant for pain management and neurological research (Siwek et al., 2008).
Biofuel and Polymer Intermediates
- The acid chloride derivatives of compounds like 5-(chloromethyl)furan-2-carboxylic acid, closely related to the given compound, are used in producing furoate ester biofuels and polymers, indicating their role in sustainable material production (Dutta et al., 2015).
Biocatalytic Synthesis
- In the context of green chemistry, furan carboxylic acids, similar to the compound , are synthesized using biocatalytic methods. This approach is essential for eco-friendly chemical synthesis and has applications in polymer and fine chemical industries (Wen et al., 2020).
Direcciones Futuras
The compound could potentially be used in a variety of applications, given the versatility of furan platform chemicals. These chemicals can be economically synthesized from biomass, offering a sustainable alternative to traditional petroleum-based chemicals . Future research could explore the synthesis of this compound from biomass, its potential applications, and its environmental impact.
Propiedades
IUPAC Name |
2-[[(5-methylfuran-2-carbonyl)amino]methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-7-2-3-9(18-7)11(14)13-6-10-8(12(15)16)4-5-17-10/h2-5H,6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILWQCMPXIYLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=C(C=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



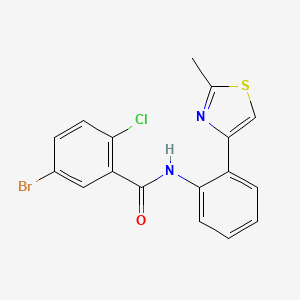

![N-(4-methylcyclohexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2454533.png)
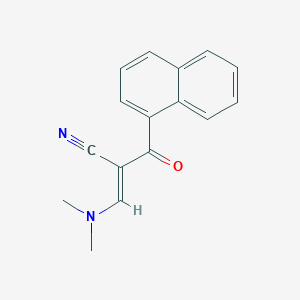

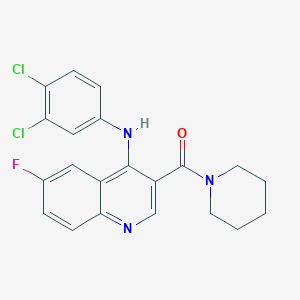
![6-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2454539.png)
